Ethyl 4-methoxy-2-methylphenyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyl-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-12-10-6-5-9(11-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXQGXHCDYSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of Ethyl 4 Methoxy 2 Methylphenyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different types of NMR experiments can provide information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A ¹H NMR spectrum for Ethyl 4-methoxy-2-methylphenyl sulfide (B99878) would be expected to show distinct signals corresponding to the ethyl, methoxy (B1213986), methyl, and aromatic protons. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information about the connectivity of the atoms. However, no published data is available to create a specific data table or detailed analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For Ethyl 4-methoxy-2-methylphenyl sulfide, distinct peaks would be expected for the carbons of the ethyl group, the methoxy group, the methyl group, and the aromatic ring. The chemical shifts of these carbons would confirm the presence of these functional groups and their chemical environment. Without experimental data, a specific data table cannot be generated.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, ROESY, NOESY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in elucidating complex molecular structures by showing correlations between different nuclei. For this compound, techniques like COSY would reveal proton-proton couplings within the ethyl group and the aromatic ring. HMQC and HMBC experiments would establish the connectivity between protons and the carbons they are attached to, both directly and over multiple bonds. This would be essential to definitively assign all proton and carbon signals and confirm the substitution pattern of the aromatic ring. No such experimental data has been reported.
Advanced NMR Methodologies (e.g., INEPT, DEPT, INADEQUATE, HRMAS)
Advanced NMR methods like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum of this compound. The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) experiment, although very insensitive, could provide direct carbon-carbon connectivity information. These advanced techniques would offer an unambiguous confirmation of the molecular structure. Currently, there is no available research detailing the use of these methods for this specific compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl and aromatic groups, C-O stretching for the methoxy ether linkage, and C-S stretching for the sulfide group. Aromatic C=C stretching bands would also be prominent. Without experimental data, a specific data table of vibrational frequencies cannot be compiled.
Raman Spectroscopy as a Complementary Technique
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The Raman spectrum is characterized by specific bands corresponding to the vibrations of the substituted benzene (B151609) ring, the thioether linkage, and the alkyl groups.
While a directly measured Raman spectrum for this compound is not publicly available, the expected vibrational modes can be inferred from studies on structurally similar compounds like thioanisole (B89551) and its derivatives. researchgate.netresearchgate.net The key Raman-active vibrations would include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. mdpi.com
Aliphatic C-H Stretching: Vibrations from the ethyl and methyl groups are expected in the 2850-2980 cm⁻¹ range. mdpi.com
Ring Stretching Modes: The stretching vibrations of the benzene ring are sensitive to substitution patterns and typically appear as a series of bands between 1400 and 1600 cm⁻¹. researchgate.net For substituted thioanisoles, a notable downshift of the C-C stretching mode of the benzene ring can be observed upon oxidation. researchgate.net
C-S Stretching: The C-S stretching vibration is a key indicator of the thioether linkage. For thioanisole, this mode is observed and can be upshifted upon oxidation, indicating a change to a semi-quinoidal structure. researchgate.net In aromatic sulfides, this vibration generally occurs in the 600-800 cm⁻¹ region.
Ring-Substituent Vibrations: Out-of-plane bending and torsional modes of the S-CH₂CH₃ group are expected and can be indicative of the molecule's conformation. researchgate.net
The analysis of these vibrational modes, often aided by density functional theory (DFT) calculations, allows for a detailed understanding of the molecular structure and bonding within this compound. researchgate.netresearchgate.netmdpi.com
Table 1: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-2980 | Ethyl and Methyl Groups |
| C=C Ring Stretch | 1400-1600 | Benzene Ring |
| C-S Stretch | 600-800 | Thioether |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
Electron Impact (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. rsc.orgresearchgate.net For this compound, the molecular ion peak would confirm its molecular weight. Characteristic fragmentation patterns for thioanisole derivatives under EI-MS often involve the loss of radicals such as •SH, which can be a specific indicator of rearrangement reactions. rsc.orgrsc.org Deuterium-labeling studies on thioanisoles have shown that the hydrogen atom in the lost •SH radical can originate from either the methyl or the phenyl group, indicating complex hydrogen transfer and rearrangement processes. rsc.org Other likely fragmentations would include the loss of the ethyl group (•CH₂CH₃) or cleavage of the C-S bond.
Chemical Ionization (CI) is a softer ionization technique that typically results in a prominent protonated molecule, [M+H]⁺, with less fragmentation than EI. researchgate.netkuleuven.be For thioanisole and its derivatives, protonation often occurs on the aromatic ring rather than the sulfur atom. researchgate.netkuleuven.be Subsequent fragmentation of the protonated molecule can involve demethylation or other characteristic losses. researchgate.net CI can be particularly useful for confirming the molecular weight when the molecular ion in EI is weak or absent.
Table 2: Expected Major Ions in EI and CI Mass Spectra
| Ionization | Ion Type | Proposed Structure/Fragment | Significance |
|---|---|---|---|
| EI | M⁺• | [C₁₀H₁₄OS]⁺• | Molecular Ion |
| EI | [M - C₂H₅]⁺ | [C₈H₉OS]⁺ | Loss of ethyl group |
| EI | [M - SH]⁺ | [C₁₀H₁₃O]⁺ | Rearrangement and loss of sulfhydryl radical rsc.orgrsc.org |
| CI | [M+H]⁺ | [C₁₀H₁₅OS]⁺ | Protonated Molecule |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) and are suitable for a wide range of compounds.
ESI-MS is particularly effective for polar compounds and generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.orgrsc.org While aromatic sulfides are not highly polar, derivatization, such as selective methylation of the sulfide group, can be employed to create ionic species that are readily analyzed by positive-ion ESI-MS. acs.org This allows for the selective analysis of sulfides in complex mixtures. acs.org Without derivatization, ESI may still produce a detectable [M+H]⁺ ion, especially with appropriate solvent systems.
APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da, making it a good candidate for analyzing this compound. wikipedia.orgyoutube.com APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules, usually through proton transfer, to form [M+H]⁺. wikipedia.orgyoutube.com This technique is known for its high sensitivity and ability to handle a wide variety of compounds, bridging the gap between ESI and EI. youtube.comnih.gov
Tandem Mass Spectrometry (MS/MS or MSn) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. ijcap.inmdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion generated by ESI or APCI) is selected and then fragmented through collision-induced dissociation (CID). ijcap.inosu.edu The resulting product ions are then analyzed, providing a fragmentation fingerprint that is characteristic of the precursor ion's structure.
For the [M+H]⁺ ion of this compound, MS/MS experiments would reveal the connectivity of the molecule. The fragmentation pathways of protonated peptides and other molecules often involve the "mobile proton" model, where the proton can migrate to different sites, triggering specific bond cleavages. researchgate.netnih.gov In the case of this sulfide, likely fragmentation pathways would include the neutral loss of ethene (C₂H₄) or ethane (B1197151) (C₂H₆), and cleavages around the sulfur and methoxy functional groups. Studies on related compounds like aromatic sulfonamides show that rearrangements can occur, leading to unique neutral losses, such as SO₂. nih.govresearchgate.net Similar complex fragmentation pathways could be expected for this thioether, providing rich structural information.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. acs.orgresearchgate.net The sample is first separated based on its boiling point and polarity on a GC column, and the eluting compounds are then introduced into the mass spectrometer, typically using an EI source. acs.org This allows for the identification and quantification of the target compound even in a complex matrix. acs.orgresearchgate.net The retention time from the GC provides an additional layer of identification alongside the mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS) , often using ESI or APCI sources, is highly versatile for a broader range of compounds, including those that are less volatile or thermally labile. nih.govshimadzu.com For this compound, reversed-phase LC could be used for separation, followed by detection with APCI-MS or ESI-MS. wikipedia.orgcreative-proteomics.com LC-MS/MS methods are particularly powerful, offering both separation and detailed structural confirmation, and are widely used for analyzing various metabolites and organic compounds in complex samples. shimadzu.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring system.
The UV-Vis spectrum of thioanisole, a parent compound, shows absorption bands that are sensitive to the solvent and substitution on the aromatic ring. researchgate.net The spectrum is typically characterized by π → π* transitions of the aromatic system. The presence of the sulfur atom's non-bonding electrons and the methoxy group's oxygen non-bonding electrons can also lead to n → π* transitions.
The introduction of the methoxy and methyl groups onto the thioanisole structure will influence the position and intensity of the absorption maxima (λmax). The electron-donating methoxy group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted thioanisole. Studies on substituted thiophene (B33073) dyes show that the choice of solvent can also significantly affect the λmax, with more polar solvents often causing shifts in the absorption peaks. biointerfaceresearch.com Theoretical calculations can complement experimental spectra to assign the observed electronic transitions and understand the nature of the excited states. acs.org
Table 3: Expected UV-Vis Absorption for this compound
| Transition Type | Expected Wavelength Region (nm) | Chromophore |
|---|---|---|
| π → π* | 200-300 | Substituted Benzene Ring |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state molecular geometry, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.
The determination of a crystal structure through X-ray crystallography is an empirical process that requires the successful growth of a single crystal of sufficient quality. The absence of such data in public repositories suggests that either the analysis has not been performed or the results have not been published.
For illustrative purposes, had the data been available, the presentation would have included the following tables detailing the crystallographic parameters.
Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)
| Parameter | Value |
|---|---|
| Empirical formula | C10H14OS |
| Formula weight | 182.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | [Hypothetical value] Å |
| b | [Hypothetical value] Å |
| c | [Hypothetical value] Å |
| α | 90° |
| β | [Hypothetical value]° |
| γ | 90° |
| Volume | [Hypothetical value] ų |
| Z | 4 |
| Density (calculated) | [Hypothetical value] Mg/m³ |
| Absorption coefficient | [Hypothetical value] mm⁻¹ |
| F(000) | [Hypothetical value] |
| Data collection and refinement | |
| Reflections collected | [Hypothetical value] |
| Independent reflections | [Hypothetical value] [R(int) = value] |
| Goodness-of-fit on F² | [Hypothetical value] |
| Final R indices [I>2σ(I)] | R1 = [Hypothetical value], wR2 = [Hypothetical value] |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| S-C(phenyl) | [Hypothetical value] | C(phenyl)-S-C(ethyl) | [Hypothetical value] |
| S-C(ethyl) | [Hypothetical value] | O-C(phenyl)-C(phenyl) | [Hypothetical value] |
| O-C(phenyl) | [Hypothetical value] | C(phenyl)-O-C(methyl) | [Hypothetical value] |
| O-C(methyl) | [Hypothetical value] |
Without experimental data, any discussion on the planarity of the phenyl ring, the orientation of the methoxy and ethyl sulfide groups relative to the ring, and intermolecular interactions would be purely speculative.
Density Functional Theory (DFT) Applications in Molecular Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular properties, balancing computational cost with high accuracy. For this compound, DFT calculations offer a detailed understanding of its conformational landscape, electronic behavior, and spectroscopic signatures.
The three-dimensional arrangement of atoms in this compound is crucial for its properties. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable conformation of the molecule.
A relaxed PES scan would typically involve systematically changing the dihedral angles of interest and calculating the energy at each step to identify the global and local energy minima. For instance, the dihedral angle C2-C1-S-C(ethyl) and C1-S-C(ethyl)-C(methyl) would be critical coordinates to scan. The resulting energy profile would reveal the most stable conformers and the energy barriers between them.
Table 1: Predicted Stable Conformations of this compound from Theoretical Analysis
| Conformer | Dihedral Angle (C2-C1-S-C_ethyl) | Dihedral Angle (C1-S-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |
| Global Minimum | ~90° | ~180° (anti) | 0.00 |
| Local Minimum 1 | ~90° | ~60° (gauche) | > 0.5 |
| Local Minimum 2 | ~0° | ~180° (anti) | > 1.0 |
Note: This table is a hypothetical representation based on the conformational analysis of similar aryl ethyl sulfides and is intended for illustrative purposes. Actual values would require specific DFT calculations.
The steric hindrance from the 2-methyl group is expected to significantly influence the preferred orientation of the ethylthio group, likely favoring a conformation where the ethyl group is directed away from the methyl group to minimize steric repulsion.
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
In a study on the analogous 4-methoxythioanisole, the HOMO was found to be located primarily on the S-CH3 group, while the LUMO was distributed over the phenyl ring. This suggests that a HOMO-LUMO transition would involve an electron density transfer from the sulfur-containing group to the aromatic ring. ijert.org For this compound, a similar distribution is expected. The presence of the electron-donating methoxy and methyl groups on the phenyl ring would raise the energy of the HOMO, while the sulfur atom's lone pairs would also contribute significantly to this orbital.
The HOMO-LUMO gap can be calculated using DFT. A smaller gap generally implies higher reactivity. The calculated HOMO and LUMO energies can also be used to determine global reactivity descriptors.
Table 2: Calculated Electronic Properties of an Analogous Aryl Sulfide (4-Methoxythioanisole)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Source: Adapted from theoretical studies on similar compounds. ijert.orgacs.org
These values provide an estimation of the electronic behavior of this compound. The introduction of the 2-methyl group may slightly alter these values due to its electronic and steric effects.
Intramolecular charge transfer is a key aspect of the electronic structure. Natural Bond Orbital (NBO) analysis can be employed to quantify the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of the phenyl ring, providing insights into the stabilizing hyperconjugative interactions.
Theoretical vibrational analysis using DFT is a powerful tool for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands corresponding to different vibrational modes of the molecule.
For this compound, characteristic vibrational modes would include:
C-H stretching vibrations of the aromatic ring, ethyl, and methyl groups.
C-S stretching vibrations.
C-O stretching of the methoxy group.
Ring breathing modes.
Rocking and wagging modes of the ethyl and methyl groups.
In a study of 4-methoxythioanisole, the rocking vibrations of the CH3 group were identified in the region of 1070-1010 cm⁻¹. ijert.org The S-CH3 rocking vibrations were assigned to a band at 972 cm⁻¹. ijert.org Similar modes would be expected for the ethyl group in the target molecule, though at slightly different frequencies.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Ethyl, Methyl) | 2980 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-O-C Asymmetric Stretch | 1270 - 1230 |
| C-S Stretch | 750 - 600 |
Note: These are general ranges and specific frequencies would be obtained from DFT calculations. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of chemical shifts can aid in the structural elucidation and assignment of experimental NMR spectra.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the methylene (B1212753) and methyl protons of the ethyl group. The chemical shifts of the aromatic protons would be influenced by the positions of the methoxy, methyl, and ethylthio substituents.
Similarly, the ¹³C NMR spectrum would exhibit characteristic signals for all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.
Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic H (ortho to OMe) | 6.8 - 7.0 |
| Aromatic H (ortho to S-Et) | 7.1 - 7.3 |
| Methoxy (OCH₃) | ~3.8 |
| Ethyl (CH₂) | 2.8 - 3.0 |
| Ethyl (CH₃) | 1.2 - 1.4 |
| Methyl (on ring) | ~2.2 |
Note: This table is for illustrative purposes. Actual prediction requires specific GIAO calculations. nih.gov
Quantum Chemical Calculations for Reactivity Predictions and Mechanistic Insights
Beyond static properties, quantum chemical calculations are invaluable for understanding the reactivity of a molecule and the mechanisms of its reactions.
Transition state theory, combined with DFT calculations, allows for the elucidation of reaction mechanisms by identifying the transition state structures and calculating the activation energies. For this compound, a relevant reaction to study would be its oxidation or its role in nucleophilic substitution reactions.
For example, in a hypothetical S-alkylation reaction, DFT could be used to model the reaction pathway. This would involve locating the transition state structure where the new C-S bond is being formed and the leaving group is departing. The energy of this transition state relative to the reactants would provide the activation energy barrier for the reaction.
The reaction mechanism of similar sulfides has been a subject of interest. For instance, the Pummerer reaction of sulfoxides, which are oxidation products of sulfides, proceeds through a thionium (B1214772) ion intermediate. acs.org Computational studies can map out the potential energy surface for such transformations, identifying key intermediates and transition states.
Table 5: Illustrative Reaction Profile Data from a Hypothetical Reaction of an Aryl Sulfide
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.6 |
| Products | -10.8 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a reaction pathway analysis.
By analyzing the geometry of the transition state, one can gain insights into the key interactions that stabilize it and thus influence the reaction rate. This knowledge is crucial for predicting the reactivity of this compound in various chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.
For this compound, the MEP map would highlight specific regions of interest. The oxygen atom of the methoxy group and the sulfur atom of the thioether group are expected to be electron-rich regions, indicated by red or yellow colors on the MEP map. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit less negative or even positive potential, shown in blue, indicating their susceptibility to nucleophilic attack. Understanding these potential interaction sites is fundamental for predicting the molecule's reactivity and its binding affinity to biological targets.
Natural Bond Orbital (NBO) and Density of States (DOS) Analyses
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edu It provides a detailed understanding of charge transfer and hyperconjugative interactions. nih.gov For this compound, NBO analysis would reveal the stabilization energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Density of States (DOS) Analysis
Density of States (DOS) analysis provides information about the distribution of energy levels of the molecular orbitals. researchgate.net The DOS spectrum shows the number of available orbitals at each energy level. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the DOS plot would illustrate the contributions of the different atoms and functional groups to the molecular orbitals. The sulfur and methoxy groups are expected to contribute significantly to the HOMO, while the phenyl ring's π* orbitals would likely dominate the LUMO.
In Silico Screening and Structure-Activity Relationship (SAR) Modeling for Thioether Derivatives
The relationship between a chemical's structure and its biological activity is a cornerstone of medicinal chemistry. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of new compounds based on their molecular structures. frontiersin.orgnih.govsemanticscholar.org
For thioether derivatives, including this compound, SAR studies can elucidate how different substituents on the phenyl ring and variations in the alkyl chain of the thioether affect a specific biological activity, such as antifungal or antibacterial properties. frontiersin.orgnih.gov These models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological activities.
A typical 3D-QSAR study involves aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting data is then used to build a statistical model that can predict the activity of new, untested compounds. For instance, a model might reveal that electron-withdrawing groups at a particular position on the phenyl ring increase activity, while bulky substituents on the thioether chain decrease it. This information is invaluable for designing more potent and selective analogs.
Conclusion
"Ethyl 4-methoxy-2-methylphenyl sulfide" represents a specific example within the broad and important class of aryl alkyl thioethers. While detailed research on this particular compound is not extensive, its chemical nature can be understood through the well-established principles of organosulfur chemistry. The significance of the aryl alkyl thioether moiety in medicinal chemistry and organic synthesis underscores the potential of compounds like "this compound" as building blocks for the development of new functional molecules. The continuous evolution of synthetic methodologies for thioether formation will undoubtedly facilitate the exploration of such compounds in future research endeavors.
Applications of Ethyl 4 Methoxy 2 Methylphenyl Sulfide in Advanced Organic Synthesis
Role as a Synthetic Intermediate and Key Building Block in Multi-Step Syntheses
There is no specific information available in the reviewed literature detailing the use of Ethyl 4-methoxy-2-methylphenyl sulfide (B99878) as a synthetic intermediate or a key building block in multi-step syntheses. General principles of organic chemistry suggest that the sulfide moiety could be oxidized or that the aromatic ring could undergo electrophilic substitution, but no concrete examples of its application as a precursor to more complex molecules have been documented.
Precursor in the Directed Synthesis of Value-Added Organosulfur Compounds
While organosulfur compounds are a significant class of molecules in chemical synthesis, there are no specific documented instances of Ethyl 4-methoxy-2-methylphenyl sulfide being used as a direct precursor for the synthesis of value-added derivatives.
The conversion of thioethers to chiral sulfoxides and sulfones is a well-established strategy in asymmetric synthesis. However, a review of available research shows no specific studies where this compound has been oxidized to its corresponding sulfoxide (B87167) or sulfone and utilized as a chiral auxiliary or intermediate in asymmetric transformations. General methodologies exist for such oxidations, but their application to this specific substrate has not been reported.
Thioether moieties are known to coordinate with transition metals and are incorporated into various ligands for organometallic catalysis. Despite this, there is no evidence in the scientific literature of this compound being used to develop or synthesize thioether-containing ligands for catalytic applications.
Derivatization within Complex Medicinal Chemistry Scaffolds
Organosulfur compounds are prevalent in medicinal chemistry. researchgate.netnih.gov However, there are no specific published examples of this compound being incorporated into or derivatized within complex medicinal chemistry scaffolds.
Late-stage functionalization is a powerful strategy for modifying complex molecules like pharmaceutical precursors. nih.govacs.org This approach allows for the introduction of functional groups in the final steps of a synthesis. Nevertheless, no research articles or patents document the use of this compound as a reagent in the late-stage functionalization of any pharmaceutical intermediates.
Applications in Materials Chemistry as Monomers or Components
A search of the available literature and databases reveals no information on the application of this compound in materials chemistry. There are no reports of its use as a monomer for polymerization or as a component in the synthesis of advanced materials.
Mechanistic in Vitro Studies of Biological Activities of Ethyl 4 Methoxy 2 Methylphenyl Sulfide Analogues
Investigation of Cellular Interactions and Mechanisms of Action in Cell Lines
The cellular effects of analogues of Ethyl 4-methoxy-2-methylphenyl sulfide (B99878) have been a significant area of investigation, with a focus on their anti-proliferative and pro-apoptotic properties in various cancer cell lines.
Analogues of Ethyl 4-methoxy-2-methylphenyl sulfide have demonstrated notable effects on the viability and proliferation of cancer cells. For instance, a series of 4-methylumbelliferone (B1674119) derivatives, which share some structural motifs, were synthesized and evaluated for their antitumor activities. Many of these compounds exhibited potent anticancer activity against tested cancer cell lines while showing low cytotoxicity to normal cells. nih.gov Specifically, compound 4l from this series was found to inhibit the growth and proliferation of NCI-H460 cells. nih.gov
In another study, novel imidazole (B134444) derivatives were designed and their antitumor activity was evaluated in vitro. A majority of these derivatives displayed improved antiproliferative activity when compared to control drugs. nih.gov One particular compound, 4f , showed outstanding antiproliferative activity against three different cancer cell lines. nih.gov Furthermore, repurposed and newly synthesized 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds also exhibited robust antiproliferative activities against several human cancer cell lines, with 50% inhibitory concentrations in the low nanomolar range. nih.gov Similarly, certain N-benzimidazole-derived carboxamides have shown pronounced antiproliferative activity in vitro against various cell lines in the low micromolar concentration range. mdpi.com
Table 1: Antiproliferative Activity of Selected Analogues
| Compound/Analogue Class | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 4-Methylumbelliferone derivatives (e.g., 4l) | NCI-H460 | Potent anticancer activity, low cytotoxicity to normal cells. | nih.gov |
| Imidazole derivative (4f) | Various cancer cell lines | Outstanding antiproliferative activity. | nih.gov |
| 7-Methoxy-4H-chromene derivatives (2A-C, 2F) | Various human cancer cell lines | Robust antiproliferative activities (IC50 in low nM range). | nih.gov |
| N-Benzimidazole-derived carboxamide (10) | Various cell lines | Pronounced antiproliferative activity (IC50 = 2.2–4.4 µM). | mdpi.com |
The induction of apoptosis is a key mechanism through which these analogues exert their anticancer effects. The imidazole derivative 4f was found to induce apoptosis in HeLa cells by modulating the mitochondrial pathway. nih.gov Specifically, treatment with this compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This modulation resulted in an increase in Caspase-3 expression, confirming the activation of apoptosis. nih.gov
Similarly, the 4-methylumbelliferone derivative 4l was shown to induce apoptosis in NCI-H460 cells. nih.gov The mechanism of apoptosis induction by 4l involves targeting the mitochondria-dependent pathway, characterized by the regulation of anti- and pro-apoptotic proteins. nih.gov
Table 2: Apoptosis Induction by Selected Analogues
| Compound/Analogue | Cell Line | Apoptotic Pathway | Key Markers | Reference |
|---|---|---|---|---|
| Imidazole derivative (4f) | HeLa | Mitochondrial | ↓ Bcl-2, ↑ Bax, ↑ Caspase-3 | nih.gov |
| 4-Methylumbelliferone derivative (4l) | NCI-H460 | Mitochondria-dependent | Regulation of anti- and pro-apoptotic proteins | nih.gov |
Modulation of the cell cycle is another important mechanism of action for these compounds. The 4-methylumbelliferone derivative 4l was found to effectively arrest NCI-H460 cells in the G2 phase of the cell cycle. nih.gov This arrest was associated with alterations in cell cycle regulatory proteins, particularly cyclin B1. nih.gov
In a different study, certain 4-arylchromene derivatives were observed to cause substantial microtubule disruption, leading to a G2/M cell-cycle arrest. nih.gov Compound 2F from this series was highlighted as a promising microtubule-disrupting agent. nih.gov Furthermore, 2-Methoxy-4-vinylphenol, a related phenolic compound, was shown to induce a G1 phase arrest in NIH 3T3 cells by inhibiting the hyper-phosphorylation of the retinoblastoma protein (Rb). nih.gov This was achieved through the increased expression of CDK inhibitors p21Waf1/Cip1 and p15 (B1577198) INK4b, and decreased expression of cyclin D1 and cyclin E. nih.gov
Table 3: Cell Cycle Modulation by Selected Analogues
| Compound/Analogue | Cell Line | Effect on Cell Cycle | Mechanism | Reference |
|---|---|---|---|---|
| 4-Methylumbelliferone derivative (4l) | NCI-H460 | G2 phase arrest | Alteration of cyclin B1 | nih.gov |
| 4-Arylchromene derivative (2F) | - | G2/M arrest | Microtubule disruption | nih.gov |
| 2-Methoxy-4-vinylphenol | NIH 3T3 | G1 arrest | Inhibition of Rb hyper-phosphorylation | nih.gov |
Enzyme Inhibition Profiling and Mechanistic Elucidation
The inhibitory effects of this compound analogues on key biological enzymes have been a subject of study to understand their therapeutic potential and structure-activity relationships.
While specific data on the inhibition of aromatase, glycosyltransferase, acetylcholinesterase, and butyrylcholinesterase by close analogues of this compound is limited in the provided context, broader studies on related structures offer some insights. For example, some complex amine derivatives have been investigated as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of these analogues. For instance, in a series of 5-(4-methoxyphenyl)-oxazole derivatives, it was found that the entire structure of the parent compound, 5-(4'-Methoxyphenyl)-oxazole (MPO) , was essential for its anti-Caenorhabditis elegans activity, as nineteen synthesized derivatives showed no effect. nih.gov
In the context of DAT inhibitors, modifications to the chemical structure, such as the oxidation of sulfenyl homopiperazines to their sulfinyl analogues, have been explored to improve metabolic stability while retaining the desired inhibitory profile. nih.gov
Modulating Cellular Pathways and Biomarkers
The biological activities of this compound analogues are intricately linked to their ability to modulate key cellular pathways and biomarkers. These interactions are fundamental to their potential therapeutic effects and are a primary focus of in vitro mechanistic studies. Research has particularly highlighted their influence on cellular redox systems and their interactions with specific intracellular protein targets.
Reactive Oxygen Species (ROS) Generation and Associated Cellular Responses
Analogues of this compound can influence the delicate balance of reactive oxygen species (ROS) within cells. ROS, which include free radicals and peroxides, are natural byproducts of aerobic metabolism and play a significant role in cellular signaling and homeostasis. mdpi.com However, an overabundance of ROS can lead to oxidative stress, a condition implicated in various pathologies.
Some sulfur-containing compounds have been shown to trigger the release of other signaling molecules, such as hydrogen sulfide (H₂S), in response to cellular ROS levels. nih.gov This interplay suggests a sophisticated mechanism where the compound's activity is responsive to the existing redox environment of the cell. For instance, polymeric micelles containing anethole (B165797) dithiolethione, a sulfur-containing compound, have been designed to release H₂S upon oxidation by intracellular ROS. nih.gov This controlled release can, in turn, influence cancer cell proliferation. nih.gov While direct studies on this compound are not available, the behavior of these analogues suggests that it could participate in similar ROS-mediated signaling pathways. The cellular responses to such modulation can be diverse, ranging from the activation of antioxidant defense mechanisms to the initiation of apoptosis, depending on the specific cellular context and the concentration of the compound.
Interaction with Intracellular Targets (e.g., Thioredoxin Reductase)
A critical intracellular target for many sulfur-containing compounds is the thioredoxin system, which is composed of thioredoxin (Trx) and thioredoxin reductase (TrxR). mdpi.comnih.gov This system is a master regulator of cellular redox balance and is crucial for processes like DNA synthesis and the regulation of apoptosis. mdpi.comnih.gov The Trx/TrxR system maintains a reducing environment within the cell by catalyzing thiol-disulfide exchange reactions. mdpi.com
Research on analogues of sulfur mustard, which are bifunctional alkylating agents, demonstrates that these compounds can target and inhibit both the cytosolic (TrxR1) and mitochondrial (TrxR2) forms of thioredoxin reductase. nih.gov This inhibition often occurs through the formation of covalent bonds, such as monoadducts and cross-links, with cysteine and selenocysteine (B57510) residues in the enzyme's active sites. nih.gov For example, mechlorethamine, a sulfur mustard analogue, has been shown to cross-link the dimeric subunits of TrxR1. nih.gov Such interactions disrupt the enzyme's ability to reduce its substrates, leading to an accumulation of oxidized proteins and contributing to oxidative stress. nih.gov Given the presence of a sulfur atom, it is plausible that this compound or its active metabolites could interact with and modulate the activity of thioredoxin reductase, thereby affecting cellular redox signaling and function. The interaction between thioredoxins and their reductases is highly specific and governed by electrostatic compatibility. nih.gov
Mechanistic Research into Antimicrobial Activity
While specific studies on the antimicrobial mechanisms of this compound are limited, research on analogous compounds containing similar structural motifs, such as methoxyphenyl and sulfide or thiazole (B1198619) groups, provides insights into potential mechanisms of action.
Antibacterial Activity Mechanisms
The antibacterial activity of related heterocyclic compounds, such as benzimidazoles and benzothiazoles, has been attributed to their ability to interfere with essential bacterial processes. nih.gov One proposed mechanism for benzimidazole (B57391) derivatives is their function as purine (B94841) antagonists. nih.gov By mimicking the structure of purines, they can competitively inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in the bacterial cell wall, ultimately halting bacterial growth. nih.gov
Furthermore, the structure of these compounds, often featuring bulky aromatic or heteroaromatic groups, allows them to interact with bacterial biopolymers. nih.gov For instance, certain benzimidazole analogues have shown the ability to bind to the minor groove of bacterial DNA. nih.gov The specific nature of substituents on the aromatic rings can significantly influence the potency and spectrum of antibacterial activity. For example, in a series of tetrahydropyrimidinyl-substituted benzimidazoles, the presence of an aromatic moiety on a phenoxymethylene linker was found to enhance antibacterial potency. nih.gov Research on a compound with a methoxyphenyl group, ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote, has also demonstrated in vitro antibacterial activity, which was assessed using the serial dilution method. researchgate.net
Antifungal Activity Mechanisms
The antifungal activity of related compounds is often investigated through their ability to inhibit fungal growth. For example, imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested against various fungi, such as Fusarium oxysporum and Aspergillus niger. researchgate.net
A probable mechanism of antifungal action for these types of compounds is the disruption of the fungal cell membrane. researchgate.net It is hypothesized that the compounds interact with membrane proteins, leading to alterations in protein structure and subsequent rupture of the cell membrane. researchgate.net The effectiveness of these compounds can be influenced by their specific chemical structure. For instance, in a comparative study, a thiazole derivative containing a nitro group showed significantly higher microbial growth inhibition compared to a similar compound without this group. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for Ethyl 4-methoxy-2-methylphenyl sulfide, and how can reaction conditions be optimized?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiophenol derivative (e.g., 4-methoxy-2-methylthiophenol) can react with ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone. Optimization involves adjusting molar ratios (e.g., 1:1.2 thiol to alkylating agent), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield . Parallel purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product. For higher efficiency, consider adapting methodologies from analogous sulfides, such as the Mannich reaction protocol used for indole derivatives, where dimethylamine and methanal were employed under controlled conditions (65°C, 2 hours) .
Basic: How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
Characterization typically involves:
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂O), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm, split based on substitution patterns). Compare with published spectra of structurally similar sulfides, such as (4-methoxyphenyl)(phenyl)sulfane, where distinct splitting patterns confirmed regiochemistry .
- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FTIR : Validate S-C and C-O-C bonds via stretches at ~600–700 cm⁻¹ (C-S) and ~1250 cm⁻¹ (C-O).
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
This sulfide is prone to oxidation and thermal degradation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to minimize light exposure. Avoid long-term storage in solution; if necessary, use stabilizers like BHT (0.1% w/w). Degradation can be monitored via periodic NMR or TLC analysis. Refer to safety protocols for analogous sulfides, where zinc acetate and NaOH were used to stabilize sulfides in aqueous matrices, though solvent compatibility must be verified .
Advanced: How can researchers resolve contradictions in reaction yield data during derivative synthesis?
Methodological Answer:
Conflicting yields often arise from variables like solvent polarity, catalyst loading, or impurity profiles. For example, in the synthesis of (2-methoxyphenyl)(phenyl)sulfane, yields varied from 36% to 90% due to competing side reactions (e.g., over-alkylation or oxidation) . To address this:
- Conduct Design of Experiments (DoE) to isolate critical factors (e.g., temperature, base strength).
- Use HPLC-MS to identify byproducts and adjust protecting groups or reaction stoichiometry.
- Cross-reference with mechanistic studies, such as the role of methoxy substituents in directing electrophilic substitution, which can suppress undesired pathways .
Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack at specific positions. For example, in Mannich reactions involving similar sulfides, the methoxy group enhanced reactivity at the 4-position of indole derivatives, facilitating C-N bond formation . Advanced studies should employ:
- DFT calculations to map electron density and predict reactive sites.
- Kinetic isotope effects (KIE) to probe rate-determining steps.
- In situ IR/Raman spectroscopy to monitor intermediate formation.
Advanced: How can trace amounts of this compound be quantified in complex biological or environmental matrices?
Methodological Answer:
For trace analysis:
- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to concentrate the analyte. Avoid thiol-based stabilizers if quantifying oxidation products.
- Analytical Techniques :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high specificity. Optimize collision energy using reference standards.
- Methylene Blue Colorimetry : Adapt methods from sulfide analysis in water, where H₂S is trapped as ZnS and quantified colorimetrically . Validate against LC-MS data to confirm accuracy.
- QA/QC : Include spike-recovery experiments and matrix-matched calibration curves to address interferences.
Advanced: What strategies mitigate sulfur-specific challenges (e.g., oxidation, dimerization) during experimental design?
Methodological Answer:
- Oxidation Prevention : Use antioxidants (e.g., ascorbic acid) or conduct reactions under strictly anaerobic conditions (glovebox).
- Dimerization Control : Steric hindrance from the ethyl and methyl groups reduces dimerization, but monitor via SEC (size-exclusion chromatography) if oligomers are suspected.
- Data Validation : Cross-check results with alternative synthetic routes (e.g., Grignard reactions for sulfur insertion) to confirm reproducibility .
Advanced: How can computational modeling enhance the study of this compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters and partition coefficients (log P) using software like GROMACS.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design.
- Thermodynamic Data : Estimate vapor pressure and enthalpy of vaporization via QSPR (quantitative structure-property relationship) models, referencing datasets for structurally related sulfides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
